molecular formula C10H13NO5S B8336227 N-(Phenylsulfonyl)-L-serine methyl ester

N-(Phenylsulfonyl)-L-serine methyl ester

Cat. No. B8336227
M. Wt: 259.28 g/mol
InChI Key: FZFLJJRZBOUHCJ-UHFFFAOYSA-N
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Patent
US07625902B2

Procedure details

In analogy to example 1, DL-serinemethylester hydrochloride was reacted with benzenesulfonyl chloride to give 2-benzenesulfonylamino-3-hydroxy-propionic acid methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]([NH2:8])[CH2:6][OH:7])=[O:4].Cl.[C:10]1([S:16](Cl)(=[O:18])=[O:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH3:1][O:2][C:3](=[O:4])[CH:5]([NH:8][S:16]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:18])=[O:17])[CH2:6][OH:7] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C(CO)N.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C(CO)NS(=O)(=O)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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